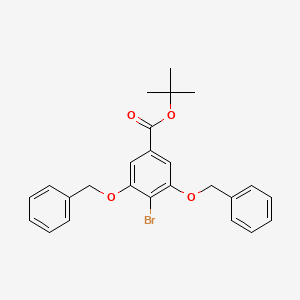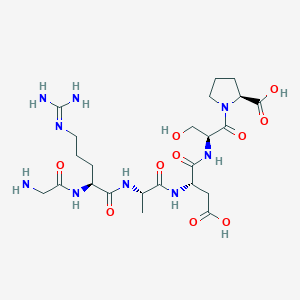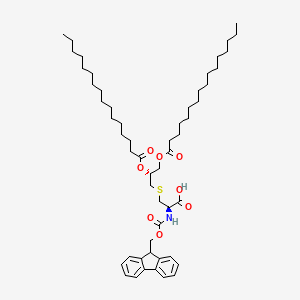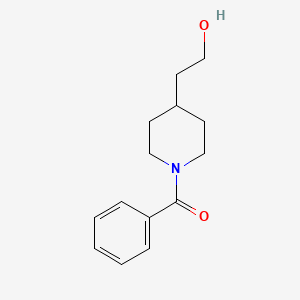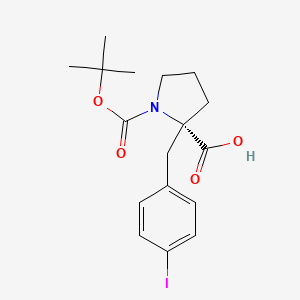
(S)-1-(tert-Butoxycarbonyl)-2-(4-iodobenzyl)pyrrolidine-2-carboxylic acid
Übersicht
Beschreibung
The compound "(S)-1-(tert-Butoxycarbonyl)-2-(4-iodobenzyl)pyrrolidine-2-carboxylic acid" is a chiral molecule that is likely to be an intermediate or a building block in the synthesis of various pharmacologically active compounds. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and the synthesis of related pyrrolidine derivatives, which can be useful in understanding the context of this compound's relevance in medicinal chemistry.
Synthesis Analysis
The synthesis of pyrrolidine derivatives is a topic of interest due to their application in pharmaceuticals, particularly as nicotinic acetylcholine receptor agonists. The paper titled "Process Optimization for the Large-Scale Preparation of (2S,3aR,7aS)-tert-Butyl Hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate, an Intermediate for Nicotinic Acetylcholine Receptor Agonists" describes an optimized synthesis involving debenzylation and ring hydrogenation, which could be relevant to the synthesis of "(S)-1-(tert-Butoxycarbonyl)-2-(4-iodobenzyl)pyrrolidine-2-carboxylic acid" as it may involve similar protection and deprotection strategies.
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives is crucial for their biological activity. The paper "Synthesis of the optical isomers of 4-[1-(4-tert-butylphenyl)-2-oxo- pyrrolidine-4-yl]methyloxybenzoic acid (S-2) and their biological evaluation as antilipidemic agent" discusses the synthesis and resolution of enantiomers, which is pertinent to the chiral nature of "(S)-1-(tert-Butoxycarbonyl)-2-(4-iodobenzyl)pyrrolidine-2-carboxylic acid". The absolute configuration of such compounds can be determined using X-ray crystallography, which is essential for understanding the relationship between molecular structure and biological function.
Chemical Reactions Analysis
The reactivity of tert-butyl esters in pyrrolidine derivatives is highlighted in the paper "One-step continuous flow synthesis of highly substituted pyrrole-3-carboxylic acid derivatives via in situ hydrolysis of tert-butyl esters" . This paper presents a method for the in situ hydrolysis of tert-butyl esters, which could be applicable to the tert-butyl ester group in "(S)-1-(tert-Butoxycarbonyl)-2-(4-iodobenzyl)pyrrolidine-2-carboxylic acid". Understanding the reactivity of this functional group is important for further transformations and the synthesis of target molecules.
Physical and Chemical Properties Analysis
Although the papers provided do not directly discuss the physical and chemical properties of "(S)-1-(tert-Butoxycarbonyl)-2-(4-iodobenzyl)pyrrolidine-2-carboxylic acid", they do provide information on similar compounds. For instance, the solubility, stability, and reactivity of tert-butyl esters and pyrrolidine rings are factors that would be relevant to this compound as well . These properties are important for the compound's handling, storage, and application in further chemical reactions.
Wissenschaftliche Forschungsanwendungen
Structural Analysis and Synthesis
The compound N-tert-Butoxycarbonyl-α-(2-fluorobenzyl)-l-proline, similar in structure to (S)-1-(tert-Butoxycarbonyl)-2-(4-iodobenzyl)pyrrolidine-2-carboxylic acid, demonstrates a distinct conformation, with the pyrrolidine ring adopting an envelope conformation. This compound forms two-dimensional layers in its crystalline state through various molecular interactions, which are pivotal in understanding its chemical behavior and potential applications in synthesis (Rajalakshmi et al., 2013).
Another related compound, (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid, shows similar structural characteristics, with the pyrrolidine ring adopting an envelope conformation. Its molecular arrangement is important in synthetic chemistry, particularly in designing compounds with specific stereochemical configurations (Yuan et al., 2010).
Chemical Reactions and Properties
The synthesis of various chemical entities involves compounds with tert-butoxycarbonyl groups. For instance, tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, related to the compound , was synthesized using a mixed anhydride method. The structural characteristics of this compound, particularly the pyrrolidine ring conformation, are crucial for its reactivity and potential use in chemical synthesis (Naveen et al., 2007).
Another relevant study involves the divergent and solvent-dependent reactions of 4-ethoxycarbonyl-3-methyl-1-tert-butoxycarbonyl-1,2-diaza-1,3-diene with enamines. This research highlights the importance of solvent choice and temperature in the synthesis of related compounds, emphasizing the versatility of tert-butoxycarbonyl-containing compounds in diverse chemical reactions (Rossi et al., 2007).
Wirkmechanismus
This compound has been identified as a small molecule drug that has shown promising results in scientific research. It was first synthesized by the Zeneca group in the late 1990s as a tyrosine kinase inhibitor.
Eigenschaften
IUPAC Name |
(2S)-2-[(4-iodophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22INO4/c1-16(2,3)23-15(22)19-10-4-9-17(19,14(20)21)11-12-5-7-13(18)8-6-12/h5-8H,4,9-11H2,1-3H3,(H,20,21)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXSXNFISDKPVCF-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CC2=CC=C(C=C2)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@]1(CC2=CC=C(C=C2)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22INO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90428032 | |
| Record name | (S)-1-(tert-Butoxycarbonyl)-2-(4-iodobenzyl)pyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(tert-Butoxycarbonyl)-2-(4-iodobenzyl)pyrrolidine-2-carboxylic acid | |
CAS RN |
1217686-40-2 | |
| Record name | (S)-1-(tert-Butoxycarbonyl)-2-(4-iodobenzyl)pyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





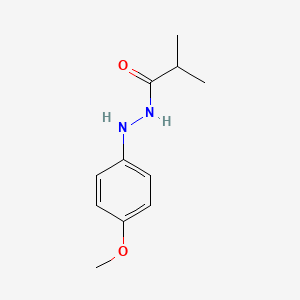




![[(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)sulfanyl]formonitrile](/img/structure/B1336684.png)
